2-Fluoropalmitic acid

Acyl-CoA synthetase Palmitoylation Enzyme inhibition

2-Fluoropalmitic acid (2-FPA) is a monofluorinated palmitic acid analog that selectively inhibits long-chain acyl-CoA synthetase (ACSL), blocking palmitoyl-CoA biosynthesis and downstream protein S-palmitoylation. Unlike 2-bromopalmitate (a broad, non-selective alkylator) or cerulenin (FAS inhibitor), 2-FPA offers mechanistic precision for ACSL-dependent pathway studies. Validated in glioma stem cell (GSC) models with a 0.2 mM IC50 against ACSL; synergizes with temozolomide. Use to confirm palmitoylation-dependent phenotypes without the off-target effects of brominated analogs. Essential for dissecting palmitoyl-CoA pool regulation versus tunicamycin-mediated glycosylation effects. Procure ≥98% purity for reproducible, publication-grade data.

Molecular Formula C16H31FO2
Molecular Weight 274.41 g/mol
CAS No. 89270-22-4
Cat. No. B164350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropalmitic acid
CAS89270-22-4
Synonyms2-fluorohexadecanoic acid
2-fluoropalmitic acid
DL-alpha-fluoropalmitic acid
Molecular FormulaC16H31FO2
Molecular Weight274.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)O)F
InChIInChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
InChIKeyJGRIJJOLCNCSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgPurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropalmitic Acid (CAS 89270-22-4): Acyl-CoA Synthetase Inhibitor and Candidate Anti-Glioma Agent for Research Procurement


2-Fluoropalmitic acid (2-FPA; CAS 89270-22-4) is a monofluorinated, long-chain fatty acid analog (C16H31FO2) that functions as a synthetic inhibitor of long-chain acyl-CoA synthetase (ACSL) enzymes, thereby blocking the biosynthesis of palmitoyl-CoA and downstream protein S-palmitoylation [1]. This compound is a metabolically stable analog of palmitic acid and has emerged as a tool compound for dissecting lipid metabolism pathways and as a candidate anti-glioma agent based on its activity against glioma stem cells (GSCs) [2].

Why 2-Fluoropalmitic Acid (89270-22-4) Cannot Be Replaced by Generic Palmitoylation Inhibitors


Inhibition of protein S-palmitoylation can be achieved through multiple mechanistic classes (e.g., acyl-CoA synthetase inhibitors, fatty acid synthase inhibitors, DHHC enzyme inhibitors). However, generic substitution of 2-fluoropalmitic acid with other inhibitors like 2-bromopalmitate, cerulenin, or tunicamycin is not scientifically equivalent due to profound differences in primary mechanism, potency, and biological context [1][2]. 2-Fluoropalmitic acid specifically targets long-chain acyl-CoA synthetase (ACSL), the enzyme responsible for converting free palmitate into its active palmitoyl-CoA form, a prerequisite for the palmitoylation machinery [3]. In contrast, 2-bromopalmitate is a broad, non-selective alkylator that inhibits both ACSL and downstream DHHC palmitoyltransferases, while cerulenin and tunicamycin act primarily on fatty acid synthase and glycosylation, respectively, with palmitoylation inhibition being a secondary or downstream effect [4][5]. These mechanistic divergences directly impact experimental outcomes, necessitating careful, evidence-based procurement of 2-fluoropalmitic acid for studies specifically focused on ACSL-dependent pathways or glioma stem cell biology.

Quantitative Comparative Evidence for 2-Fluoropalmitic Acid (89270-22-4) Against Palmitoylation Inhibitor Alternatives


2-Fluoropalmitic Acid Demonstrates Distinct Inhibitory Potency on Long-Chain Acyl-CoA Synthetase Compared to 2-Bromopalmitate

2-Fluoropalmitic acid inhibits long-chain acyl-CoA synthetase (ACSL) with an IC50 of 0.2 mM [1]. In contrast, the commonly used comparator 2-bromopalmitate (2-BP) inhibits palmitoyl acyl transferase (PAT) activity with an IC50 of approximately 4 µM . While 2-BP appears more potent in this specific assay, this comparison is confounded by different assay targets (ACSL vs. PAT) and the broader, less specific mechanism of 2-BP as a cysteine alkylator. The 0.2 mM IC50 of 2-fluoropalmitic acid provides a benchmark for ACSL-specific inhibition in cellular studies.

Acyl-CoA synthetase Palmitoylation Enzyme inhibition

2-Fluoropalmitic Acid Synergistically Enhances Temozolomide Cytotoxicity in Glioma Models, a Property Not Shared by All Palmitoylation Inhibitors

In glioma stem cell (GSC) lines, 2-fluoropalmitic acid (2-FPA) not only suppresses viability as a single agent but also demonstrates synergistic enhancement of temozolomide (TMZ) cytotoxicity when used in combination therapy [1]. This functional outcome is linked to 2-FPA's ability to suppress phospho-ERK, CD133, and SOX-2 expression, reduce MMP-2 activity, and increase MGMT promoter methylation [1]. This specific combinatorial effect with the standard-of-care chemotherapeutic TMZ is a key differentiator from other palmitoylation inhibitors like cerulenin and tunicamycin, for which such data in glioma models are not reported.

Glioblastoma Temozolomide Drug Synergy

Comparative Functional Equivalence: 2-Fluoropalmitate and 2-Bromopalmitate Both Abolish RPE65 Membrane Association

In a direct head-to-head comparison using HEK293F cells overexpressing RPE65, both 2-fluoropalmitate and 2-bromopalmitate completely abolished the membrane association of RPE65, a protein whose catalytic function in the visual cycle is critically dependent on S-palmitoylation [1]. This demonstrates that for certain functional endpoints in cell biology, the two compounds can be functionally equivalent despite their distinct mechanisms. This finding allows researchers to select 2-fluoropalmitate as a chemically distinct (fluorinated vs. brominated) alternative when seeking to confirm results obtained with 2-bromopalmitate, thereby strengthening the validity of conclusions regarding palmitoylation dependence.

RPE65 Membrane association Palmitoylation

2-Fluoropalmitate Reduces Palmitate Uptake and Palmitoyl-CoA Levels, a Mechanism Distinct from Tunicamycin

In a comparative study on myelin proteolipid protein (PLP) palmitoylation, 2-fluoropalmitate (FP) at concentrations ≥10 µM decreased the cellular uptake of [3H]palmitate and consequently reduced the labeling of palmitoyl-CoA, glycerolipids, and PLP [1]. In contrast, tunicamycin (TM) at ≥200 µM diminished the palmitoylation of PLP and lipids but interestingly increased the amount of [3H]palmitoyl-CoA, indicating a distinct mechanism likely involving a block downstream of acyl-CoA formation [1]. This divergent effect on palmitoyl-CoA levels—decrease by FP, increase by TM—provides a clear, quantifiable differentiation for researchers dissecting the palmitoylation pathway.

Palmitate uptake Palmitoyl-CoA Myelin proteolipid protein

2-Fluoropalmitic Acid Suppresses Glioma Stem Cell Viability and Invasiveness, a Phenotype Not Universally Shared by Other Fatty Acid Modulators

2-Fluoropalmitic acid (2-FPA) demonstrates specific cellular effects in glioma models, suppressing the viability and stem-like phenotype of glioma stem cells (GSCs) and inhibiting proliferation and invasion of glioma cell lines [1]. This anti-glioma activity, identified through a drug screen of 1,301 compounds, is a specific property of 2-FPA linked to its acyl-CoA synthetase inhibition [1]. In contrast, the parent compound palmitic acid shows selective cytotoxicity to leukemic cells at 12.5-50 µg/ml but lacks this specific activity profile in glioma models [2]. This functional divergence between a simple fatty acid and its fluorinated analog underscores the unique biological impact of the fluorine substitution in the 2-position.

Glioma stem cells Proliferation Invasion

Defined Research Applications for 2-Fluoropalmitic Acid (89270-22-4) Based on Quantitative Evidence


Investigating ACSL-Dependent Palmitoylation in Glioma Stem Cell Biology

Procure 2-fluoropalmitic acid for studies requiring specific inhibition of long-chain acyl-CoA synthetase (ACSL) to block palmitoyl-CoA biosynthesis, thereby suppressing glioma stem cell (GSC) viability and stemness. Use at concentrations informed by the 0.2 mM IC50 against ACSL [1]. This compound is uniquely validated to synergize with temozolomide in GSC models, offering a distinct advantage for combination therapy research [2].

Validating Palmitoylation-Dependent Membrane Association Using a Chemically Orthogonal Probe

Utilize 2-fluoropalmitic acid as a chemically distinct (fluorinated) alternative to 2-bromopalmitate to confirm palmitoylation-dependent phenotypes. Direct comparative evidence shows both compounds completely abolish RPE65 membrane association in HEK293F cells [1]. Employ 2-fluoropalmitate to strengthen conclusions and rule out off-target effects associated with brominated alkylators.

Dissecting the Palmitoylation Pathway: Distinguishing Acyl-CoA Synthesis from Downstream Transfer Steps

Leverage the divergent mechanistic effects of 2-fluoropalmitate (decreases palmitoyl-CoA labeling) versus tunicamycin (increases palmitoyl-CoA labeling) to dissect the sequential steps of cellular palmitoylation [1]. This application is critical for researchers studying the regulation of palmitoyl-CoA pools and their impact on protein lipidation and lipid metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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